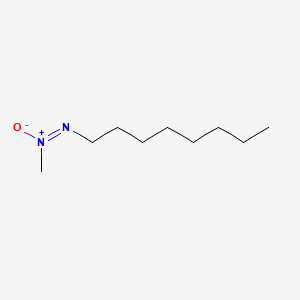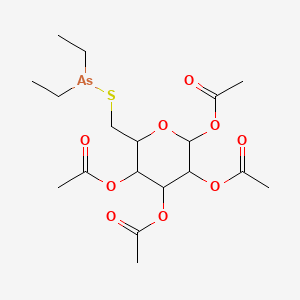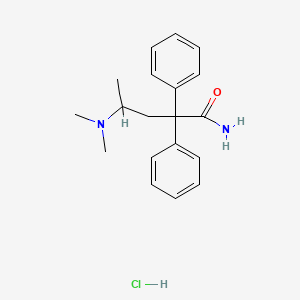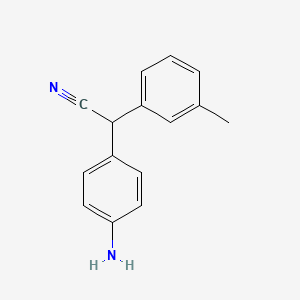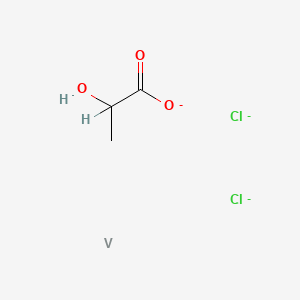
Vanadium dichlorolactate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vanadium dichlorolactate is a coordination compound that involves vanadium, a transition metal, and dichlorolactate, an organic ligand Vanadium compounds are known for their diverse oxidation states and catalytic properties, making them valuable in various chemical processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of vanadium dichlorolactate typically involves the reaction of vanadium precursors with dichlorolactate ligands under controlled conditions. One common method is the reaction of vanadium pentoxide (V₂O₅) with dichloroacetic acid in the presence of a reducing agent. The reaction is carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using vanadium salts and dichloroacetic acid. The process requires precise control of temperature, pressure, and pH to optimize yield and purity. Advanced techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and product quality.
化学反应分析
Types of Reactions
Vanadium dichlorolactate undergoes various chemical reactions, including:
Oxidation: Vanadium in the compound can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states, often using reducing agents like zinc or hydrazine.
Substitution: Ligands in the compound can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as zinc and hydrazine are frequently used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium(V) oxides, while reduction can produce vanadium(III) or vanadium(IV) complexes.
科学研究应用
Vanadium dichlorolactate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a model for biological vanadium complexes.
Medicine: Research is ongoing into its potential as an antidiabetic agent and its effects on cancer cells.
Industry: It is used in the production of specialty chemicals and materials due to its catalytic properties.
作用机制
The mechanism of action of vanadium dichlorolactate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzymes like protein tyrosine phosphatases, which play a role in cellular signaling pathways. This inhibition can modulate various biological processes, including glucose metabolism and cell proliferation.
相似化合物的比较
Similar Compounds
Vanadyl sulfate: Another vanadium compound with antidiabetic properties.
Vanadium pentoxide: Used as a catalyst in industrial processes.
Vanadium acetylacetonate: Known for its catalytic activity in organic synthesis.
Uniqueness
Vanadium dichlorolactate is unique due to its specific ligand environment, which can influence its reactivity and biological activity. The presence of dichlorolactate ligands can enhance its solubility and stability, making it a valuable compound for various applications.
属性
CAS 编号 |
102482-04-2 |
|---|---|
分子式 |
C3H5Cl2O3V-3 |
分子量 |
210.91 g/mol |
IUPAC 名称 |
2-hydroxypropanoate;vanadium;dichloride |
InChI |
InChI=1S/C3H6O3.2ClH.V/c1-2(4)3(5)6;;;/h2,4H,1H3,(H,5,6);2*1H;/p-3 |
InChI 键 |
IPRDEABYQPZWTL-UHFFFAOYSA-K |
规范 SMILES |
CC(C(=O)[O-])O.[Cl-].[Cl-].[V] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


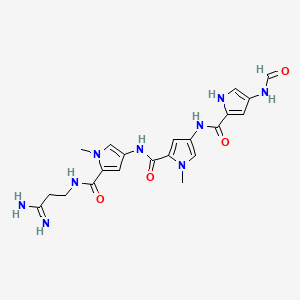
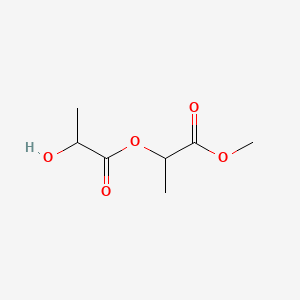
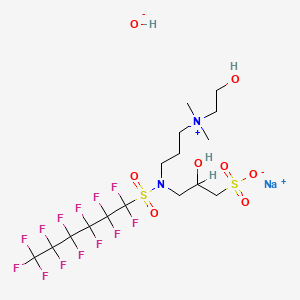

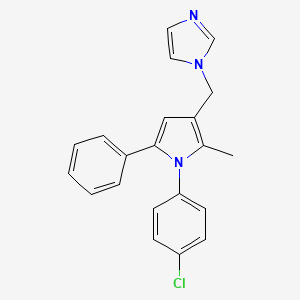
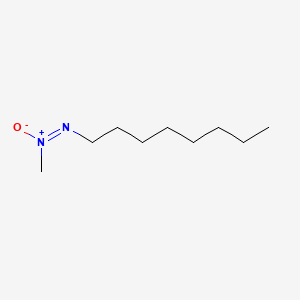
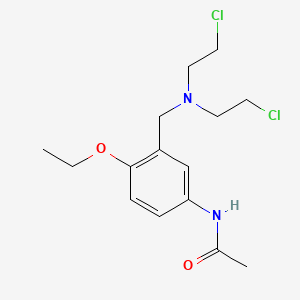
![N,N-Dipropyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine](/img/structure/B12796701.png)
